BenchChemオンラインストアへようこそ!

(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid

GABA pharmacology enantioselectivity GABA uptake inhibition

(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid (CAS 1312161-66-2; molecular formula C₁₁H₁₇NO₄; MW 227.26) is a single-enantiomer, Boc-protected cyclopentene β-amino acid derivative. The compound features a stereodefined (4R) configuration on a cyclopent-1-ene ring bearing a carboxylic acid at C1 and a tert-butoxycarbonyl (Boc)-protected amino group at C4.

Molecular Formula C11H17NO4
Molecular Weight 227.26
CAS No. 1312161-66-2
Cat. No. B3059829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid
CAS1312161-66-2
Molecular FormulaC11H17NO4
Molecular Weight227.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC=C(C1)C(=O)O
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4,8H,5-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1
InChIKeyZHFQKTKVKQBVQF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid (CAS 1312161-66-2): A Chiral, Orthogonally Protected Cyclopentene β-Amino Acid Scaffold for Constrained Peptide and GABAergic Probe Design


(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid (CAS 1312161-66-2; molecular formula C₁₁H₁₇NO₄; MW 227.26) is a single-enantiomer, Boc-protected cyclopentene β-amino acid derivative . The compound features a stereodefined (4R) configuration on a cyclopent-1-ene ring bearing a carboxylic acid at C1 and a tert-butoxycarbonyl (Boc)-protected amino group at C4. This rigid, cyclic scaffold imposes conformational restriction upon incorporation into peptides and peptidomimetics, while the Boc group provides acid-labile, orthogonal protection compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies . Upon deprotection, the free amine yields (-)-(4R)-4-aminocyclopent-1-ene-1-carboxylic acid, a conformationally constrained GABA analogue with a well-characterized, enantiomer-specific pharmacological profile distinct from its (4S)-counterpart [1].

Why the (4R)-Boc-aminocyclopent-1-ene-1-carboxylic Acid Scaffold Cannot Be Substituted by Generic Cyclopentene Amino Acid Derivatives


Generic substitution among cyclopentene amino acid building blocks fails because this compound's combination of (i) absolute (4R) stereochemistry, (ii) a cyclopent-1-ene (rather than cyclopent-2-ene) double-bond regiochemistry, and (iii) Boc protection status collectively determines both downstream pharmacological identity and synthetic compatibility. The (4R) enantiomer, upon deprotection, exhibits a pharmacological profile orthogonal to its (4S)-counterpart: it is a selective GABA uptake inhibitor rather than a GABAA receptor agonist, with an approximately 600-fold difference in receptor potency between enantiomers [1]. The cyclopent-1-ene scaffold positions the carboxylate directly on the olefin, producing a spatial separation between amino and carboxyl groups distinct from cyclopent-2-ene regioisomers, which fundamentally alters GABA receptor subtype selectivity [2]. Finally, substituting the Boc group for Fmoc or Cbz changes the deprotection chemistry and thus the entire synthetic route design; Boc removal with TFA is orthogonal to Fmoc-based SPPS conditions, a critical consideration in peptide assembly workflows .

Quantitative Differentiation Evidence for (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid (CAS 1312161-66-2) vs. Closest Analogs


Enantioselective GABA Receptor Agonism vs. GABA Uptake Inhibition: (4R) vs. (4S) Deprotected Forms

Upon Boc deprotection, the (4R)-configured free amine exhibits a pharmacological profile that is functionally orthogonal to its (4S)-enantiomer rather than merely being a less potent copy. In a direct head-to-head comparison on the isolated guinea-pig ileum, (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid was approximately twice as potent as GABA as a GABAA receptor agonist, whereas the (-)-(4R) isomer was about 600 times less active as an agonist. Critically, the (-)-(4R) enantiomer was not simply inactive but was selective for inhibiting [³H]GABA uptake, with an IC₅₀ equal to that of racemic nipecotic acid, a standard GABA uptake inhibitor [1]. This functional inversion means the (4R)-configured scaffold is the appropriate choice for developing GABA uptake probes, while the (4S) enantiomer is suitable for GABAA agonist design.

GABA pharmacology enantioselectivity GABA uptake inhibition GABAA receptor

Regioisomeric Scaffold Differentiation: Cyclopent-1-ene-1-carboxylic Acid vs. Cyclopent-2-ene-1-carboxylic Acid Core

The target compound features a cyclopent-1-ene-1-carboxylic acid scaffold where the carboxylate is attached directly to the sp²-hybridized C1 of the double bond. This contrasts with the more common cyclopent-2-ene regioisomers (e.g., (1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid, CAS 151907-80-1), where the carboxylate is on a saturated carbon. This regioisomeric distinction produces different spatial separation between the amino and carboxyl groups, which directly affects GABA receptor subtype selectivity. On human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes, the enantiomers of 4-aminocyclopent-1-ene-1-carboxylic acid ((+)- and (-)-4-ACPCA) showed distinct stereochemical preferences in receptor activation compared to cyclopentane and cyclopent-2-ene analogues, defining a preferred orientation of amine and carboxylic acid groups for GABAC receptor binding [1]. The cyclopent-1-ene scaffold thus accesses pharmacological space not interrogated by the cyclopent-2-ene scaffold class.

scaffold design regioisomerism GABAC receptor conformational restriction

Boc as Orthogonal Protecting Group: Synthetic Compatibility Advantage vs. Fmoc-Protected Cyclopentene Amino Acid Analogs

The tert-butoxycarbonyl (Boc) group on the target compound provides acid-labile amino protection that is fully orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group used in standard Fmoc-SPPS. This orthogonality allows the (4R)-Boc-aminocyclopent-1-ene-1-carboxylic acid to be incorporated into peptide chains where the Boc group remains intact during Fmoc deprotection cycles (20% piperidine/DMF) and is selectively removed later with TFA, enabling sequential deprotection strategies. In contrast, the Fmoc-protected cyclopent-1-ene-1-carboxylic acid analog (CAS 2138342-32-0) cannot be used in this orthogonal manner . The commercial availability of the (4R)-Boc enantiomer at 98% purity (Leyan, product 1565043) with full analytical characterization (NMR, HPLC) ensures reproducible incorporation yields in multi-step syntheses . Biosynth lists the racemic or stereochemically unspecified Boc-protected scaffold at $602.50 per 50 mg with a 3–4 week lead time, establishing a procurement baseline .

solid-phase peptide synthesis orthogonal protection Boc-Fmoc strategy building block procurement

Conformational Restriction and Metabolic Stability Advantage of Cyclopentene β-Amino Acid Scaffold vs. Linear GABA Analogues

The cyclopentene ring in the target compound enforces conformational restriction on the β-amino acid backbone, a feature absent in flexible linear GABA analogues such as vigabatrin (4-aminohex-5-enoic acid). This conformational restriction has been shown to translate into enhanced metabolic stability and defined secondary structure induction in peptide contexts. Polyhydroxylated cyclopentane β-amino acids derived from cyclopent-1-ene-1-carboxylic acid ester intermediates were incorporated into peptides that exhibited specific folding properties not achievable with linear β-amino acids [1]. The rigid scaffold defines the spatial relationship between the amino and carboxyl groups, which in turn dictates receptor subtype selectivity at GABA receptors [2]. In contrast, linear analogues such as vigabatrin possess freely rotatable bonds that allow multiple low-energy conformations, reducing target selectivity and increasing susceptibility to metabolic degradation [3].

constrained amino acid metabolic stability peptidomimetic β-amino acid scaffold

GABA Aminotransferase Substrate Activity: (4R)-Enantiomer as a Mechanistic Probe Distinct from Simple Inhibitors

The deprotected (4R)-enantiomer [(4R)-4-amino-1-cyclopentene-1-carboxylic acid] is not merely an inhibitor but acts as a substrate for γ-aminobutyric acid aminotransferase (GABA-AT, EC 2.6.1.19), undergoing transamination with 2-oxoglutarate to yield 4-oxo-1-cyclopentene-1-carboxylic acid and L-glutamate [1]. This distinguishes it from mechanism-based inactivators such as (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329, a highly potent GABA-AT inactivator) [2] and from the clinical drug vigabatrin, which acts as a suicide substrate. The substrate activity of the (4R)-enantiomer makes it a valuable tool compound for studying GABA-AT catalytic mechanism and for distinguishing substrate-competent from purely inhibitory binding modes, whereas the (4S)-enantiomer acts primarily as a GABA receptor agonist with minimal GABA-AT interaction [3].

GABA aminotransferase enzyme substrate mechanistic probe vigabatrin analog

Research and Industrial Application Scenarios for (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid (CAS 1312161-66-2)


Synthesis of Enantiomerically Pure (4R)-Configured GABA Uptake Inhibitor Probes

Medicinal chemistry groups developing selective GABA uptake inhibitors can use this compound as a direct precursor to (-)-(4R)-4-aminocyclopent-1-ene-1-carboxylic acid, which exhibits GABA uptake inhibition with an IC₅₀ comparable to racemic nipecotic acid, without confounding GABAA receptor agonism that would arise from the (4S)-enantiomer [1]. The Boc group is removed under standard TFA conditions to liberate the free amine for further functionalization or direct pharmacological assessment.

Orthogonal Building Block for Fmoc-Based Solid-Phase Peptide Synthesis of Conformationally Constrained Peptides

The compound serves as an orthogonally protected β-amino acid building block in Fmoc-SPPS. The Boc group remains intact during repetitive piperidine-mediated Fmoc deprotection cycles and is selectively removed at the end of the synthesis with TFA, enabling incorporation of the constrained cyclopentene scaffold at any position in the peptide sequence without premature deprotection . This is not achievable with the Fmoc-protected analog (CAS 2138342-32-0).

Mechanistic Probe for GABA Aminotransferase (GABA-AT) Substrate Specificity Studies

After Boc deprotection, the free amine serves as a productive substrate for GABA-AT (EC 2.6.1.19), converting to 4-oxo-1-cyclopentene-1-carboxylic acid in the presence of 2-oxoglutarate [2]. This substrate activity distinguishes it from mechanism-based inactivators such as OV329 and enables enzymologists to study GABA-AT catalytic mechanism, substrate recognition determinants, and to serve as a control compound in inhibitor screening campaigns.

Scaffold for GABAC Receptor Subtype-Selective Ligand Design

The cyclopent-1-ene-1-carboxylic acid scaffold, with its carboxylate directly on the olefinic carbon, produces a distinct spatial orientation of the amino and carboxyl pharmacophores compared to cyclopent-2-ene scaffolds. This has been shown to confer unique GABAC receptor subtype activation profiles at human homomeric ρ1 and ρ2 receptors [3]. The (4R)-Boc-protected precursor enables exploration of this scaffold in structure-activity relationship (SAR) campaigns targeting GABAC receptor modulation.

Quote Request

Request a Quote for (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.